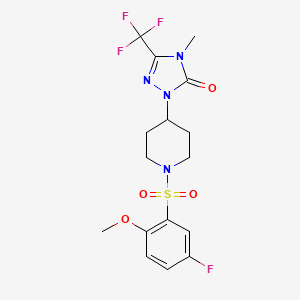

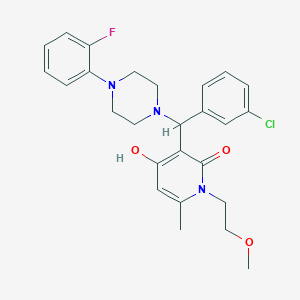

4-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

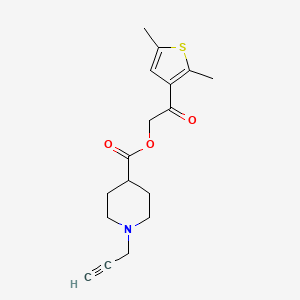

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrazole ring, phenyl rings, and nitro group would all contribute to the compound’s overall structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The nitro group could be reduced to an amino group, the carboxylic acid could react with bases or alcohol, and the pyrazole ring could undergo various substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make it acidic, and the nitro group could make it somewhat polar .科学的研究の応用

Catalysis

Schiff bases play a pivotal role in catalysis. As ligands, they form coordination complexes with various metal ions, imparting unique catalytic properties . These complexes can be employed in a wide range of reactions, including polymerization, reduction, oxidation, aldol reactions, and more.

Asymmetric Synthesis

Schiff bases also contribute significantly to asymmetric synthesis. Their versatile structures influence the stereochemistry of reactions, making them valuable tools for creating tailor-made amino acids and other chiral compounds .

Coordination Chemistry

In coordination chemistry, Schiff bases serve as common ligands. They readily coordinate with transition metal ions, forming stable complexes. These complexes find applications in inorganic, bioinorganic, and optical materials chemistry .

Medicinal Chemistry

Schiff bases exhibit biological activity and have been investigated for their potential as antimicrobial agents. Their metal complexes, derived from various Schiff bases, may offer new avenues for drug development .

Materials Science

Schiff bases are used in the preparation of materials, such as covalent organic frameworks (COFs). These frameworks can act as metal-free catalysts or support metal ions for various reactions, including CO2 activation and C(sp)-H bond activation .

Environmental Applications

Schiff bases have been explored in environmental contexts. Their metal complexes may play a role in pollutant removal, catalytic degradation of organic pollutants, and other environmental remediation processes.

These applications highlight the versatility and significance of Schiff bases in contemporary chemistry. Researchers continue to explore their properties and applications, positioning them as valuable resources for scientific advancements . If you need further details or additional applications, feel free to ask! 😊

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-[3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c23-18(9-10-19(24)25)21-17(14-7-4-8-15(11-14)22(26)27)12-16(20-21)13-5-2-1-3-6-13/h1-8,11,17H,9-10,12H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOSEASVKFXYAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2754866.png)

![3-[(5-Fluoropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2754867.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2754875.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butan-1-one oxalate](/img/structure/B2754887.png)